

# Technical Support Center: Enhancing the Durability of Platinum-Cobalt Electrocatalysts

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## Compound of Interest

Compound Name: *Platinum-cobalt*

Cat. No.: *B8599474*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with **platinum-cobalt** (Pt-Co) electrocatalysts. The focus is on improving the durability of these catalysts for various electrochemical applications.

## Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, providing potential causes and recommended solutions in a question-and-answer format.

### Issue 1: Rapid Decrease in Electrochemical Surface Area (ECSA)

Question: My Pt-Co catalyst shows a significant drop in ECSA after a few cycles of accelerated stress testing (AST). What are the likely causes and how can I mitigate this?

Answer: A rapid decrease in ECSA is a common issue and can be attributed to several degradation mechanisms. The primary causes include:

- Platinum (Pt) Particle Coarsening: Smaller catalyst particles can dissolve and redeposit onto larger particles, a process known as Ostwald ripening. This leads to an overall increase in average particle size and a decrease in the active surface area.[\[1\]](#)[\[2\]](#)

- Particle Agglomeration and Detachment: The corrosion of the carbon support can cause Pt-Co nanoparticles to detach and agglomerate, reducing the number of active sites.[1][2]
- Cobalt (Co) Leaching: The dissolution of cobalt from the alloy can lead to a restructuring of the catalyst nanoparticles, which may initially cause a slight increase in ECSA but is often followed by a more significant loss due to structural instability.

#### Recommended Solutions:

- Optimize Catalyst Structure: Employ core-shell nanostructures where a platinum shell protects the cobalt-rich core from the acidic environment, thereby reducing cobalt leaching and improving structural integrity.
- Enhance Carbon Support Stability: Utilize graphitized carbon supports or alternative corrosion-resistant materials to minimize support degradation, especially at high potentials.
- Control Operating Conditions: Avoid excessively high upper potential limits during ASTs, as potentials above 1.0 V vs. RHE can accelerate both platinum dissolution and carbon corrosion.[3]
- Heat Treatment: Annealing the Pt-Co catalyst at high temperatures can promote the formation of a more stable, ordered intermetallic phase, which can improve durability.

#### Issue 2: High Initial Activity Followed by Rapid Performance Decay

Question: My Pt-Co electrocatalyst exhibits excellent initial mass activity for the oxygen reduction reaction (ORR), but the performance degrades much faster than expected. What could be the reason?

Answer: This scenario is often linked to the leaching of cobalt from the catalyst's surface and near-surface regions.

- Cobalt Leaching: Cobalt dissolution is a primary mechanism for the degradation of Pt-Co alloy catalysts in acidic environments.[2] The loss of cobalt from the alloy leads to a decrease in the catalytic activity enhancement that is attributed to the presence of cobalt.

- Surface Enrichment with Platinum: As cobalt leaches out, the surface of the catalyst becomes enriched with platinum. While this may initially seem beneficial, the resulting "Pt-skin" may not have the optimal electronic structure for sustained high activity.
- Changes in Electronic Structure: The presence of cobalt modifies the electronic structure of platinum, leading to higher ORR activity. The loss of cobalt reverses this effect, causing the activity to revert to that of pure platinum.

#### Recommended Solutions:

- Implement a Protective Layer: Synthesize catalysts with a complete platinum shell over a cobalt or Pt-Co core to physically shield the cobalt from the electrolyte.
- Post-synthesis Acid Leaching: A controlled acid leaching step after synthesis can remove unstable cobalt atoms from the surface, leading to a more stable catalyst with a slightly lower, but more durable, initial activity.
- Optimize Alloying Composition: The optimal Pt:Co atomic ratio can influence both activity and durability. A systematic study of different compositions is recommended to find the best balance for your specific application.

#### Issue 3: Inconsistent or Irreproducible Results in Durability Testing

Question: I am getting inconsistent results from my accelerated stress tests (ASTs) for Pt-Co catalysts. What are the potential sources of this variability?

Answer: Inconsistent results in durability testing can stem from a variety of factors related to the experimental setup and procedure.

- Membrane Electrode Assembly (MEA) Fabrication: Non-uniform catalyst ink deposition, inconsistent catalyst loading, and variations in hot-pressing conditions can all lead to variability in MEA performance and degradation.
- AST Protocol Parameters: Small variations in the upper and lower potential limits, cycle waveform (square vs. triangle wave), temperature, and relative humidity can significantly impact the degradation rate.<sup>[4]</sup>

- Electrochemical Cell Setup: Leaks in the cell, improper torque on the end plates, and issues with the gas diffusion layers (GDLs) can all contribute to inconsistent results.
- Contaminants: Impurities in the electrolyte, gases, or from the cell components can poison the catalyst and affect its performance and durability.

#### Recommended Solutions:

- Standardize MEA Fabrication: Develop and strictly adhere to a standardized protocol for catalyst ink preparation, deposition, and MEA hot-pressing.
- Precise Control of AST Parameters: Use a high-quality potentiostat and environmental chamber to precisely control all AST parameters. The U.S. Department of Energy (DOE) has established standard protocols that can be used as a reference.[\[5\]](#)[\[6\]](#)
- Systematic Cell Assembly and Leak Checking: Follow a consistent procedure for assembling the electrochemical cell and perform a leak check before each experiment.
- Use High-Purity Materials: Ensure the use of high-purity water, electrolytes, and gases to minimize contamination.

## Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms for Pt-Co electrocatalysts in a fuel cell environment?

A1: The primary degradation mechanisms are:

- Cobalt Leaching: Dissolution of the less noble cobalt from the alloy into the acidic electrolyte.  
[\[2\]](#)
- Platinum Dissolution and Ostwald Ripening: The dissolution of smaller platinum particles and their redeposition onto larger ones, leading to an increase in average particle size and loss of active surface area.[\[1\]](#)[\[2\]](#)
- Carbon Support Corrosion: The electrochemical oxidation of the carbon support, especially at high potentials, which can lead to the detachment and agglomeration of catalyst particles.  
[\[1\]](#)

Q2: How can I quantify the durability of my Pt-Co electrocatalyst?

A2: The durability is typically quantified by monitoring the changes in key performance metrics over the course of an accelerated stress test (AST). These metrics include:

- Electrochemical Surface Area (ECSA) Loss: Measured periodically using cyclic voltammetry (CV) of hydrogen underpotential deposition (H-upd) or CO stripping. A significant decrease in ECSA indicates catalyst degradation.[\[7\]](#)
- Mass Activity Decay: The mass activity, which is the kinetic current normalized to the platinum mass, is a measure of the catalyst's intrinsic activity. A decrease in mass activity indicates a loss of catalytic performance.
- Half-Wave Potential (E1/2) Shift: The half-wave potential in the oxygen reduction reaction (ORR) polarization curve is a key indicator of catalytic activity. A negative shift in E1/2 signifies performance degradation.

Q3: What is an Accelerated Stress Test (AST) and why is it important?

A3: An Accelerated Stress Test (AST) is a protocol designed to simulate the long-term degradation of a fuel cell catalyst in a much shorter timeframe.[\[4\]](#) This is typically achieved by subjecting the catalyst to more aggressive conditions than it would experience during normal operation, such as rapid potential cycling to high voltages.[\[4\]](#) ASTs are crucial for the rapid screening and development of more durable catalyst materials, as testing under real-world conditions would be impractically long.

Q4: What is the difference between a square-wave and a triangle-wave potential cycling AST?

A4: The primary difference lies in the potential waveform.

- Triangle-wave AST: The potential is ramped linearly between a lower and an upper limit.
- Square-wave AST: The potential is held at the lower and upper limits for specific durations with a rapid transition between them. The square-wave AST is generally considered to be more aggressive and can accelerate degradation at a faster rate compared to the triangle-wave protocol.[\[4\]](#)

Q5: How does the presence of cobalt improve the durability of platinum-based catalysts?

A5: While cobalt itself is prone to leaching, its presence in a Pt-Co alloy can indirectly improve durability compared to pure platinum catalysts. Alloying platinum with cobalt can lead to the formation of a more stable crystal structure. Furthermore, the initial higher activity of Pt-Co catalysts means that even after some degradation, they can still exhibit better performance than degraded pure platinum catalysts. However, the most significant improvements in durability are seen when the cobalt is protected from the acidic environment, for example, in a core-shell nanostructure.

## Data Presentation

Table 1: Comparison of Durability Metrics for Different Pt-Co Catalyst Structures after Accelerated Stress Testing (AST)

Catalyst Structure	AST Cycles	ECSA Loss (%)	Mass Activity Loss (%)	Reference
Pt/C	10,000	~25.2	-	[8]
Conventional PtCo/C	10,000	~10.6	-	[8]
Hybrid PtCo/C (Co-enriched sub-surface)	10,000	~5.5	-	[8]
Pt/C	30,000	~41.1	~61.0	[7]
PtCo/C (Solid Solution)	30,000	~23.6	~50.4	[7]

Note: The exact values can vary depending on the specific catalyst synthesis, MEA fabrication, and AST protocol used.

## Experimental Protocols

Protocol 1: Accelerated Stress Test (AST) for Electrocatalyst Durability

This protocol is based on the recommendations from the U.S. Department of Energy (DOE) for evaluating the durability of electrocatalysts for transportation applications.

- MEA Preparation and Conditioning:

- Prepare a catalyst ink by dispersing the Pt-Co catalyst in a solution of ionomer, water, and isopropanol.
- Apply the catalyst ink to a gas diffusion layer (GDL) to achieve the desired catalyst loading.
- Assemble the catalyst-coated GDL into a membrane electrode assembly (MEA) with a proton exchange membrane and a counter electrode.
- Condition the MEA in the test cell under flowing hydrogen and air/nitrogen at a specified temperature and humidity until a stable performance is achieved.[3]

- AST Cycling:

- Catalyst Support Durability: Cycle the potential between 1.0 V and 1.5 V vs. RHE to evaluate the corrosion resistance of the carbon support.
- Electrocatalyst Durability (Square Wave): Cycle the potential between 0.6 V and 1.0 V vs. RHE, holding at each potential for a set duration (e.g., 3 seconds).[3] This protocol is designed to accelerate the degradation of the catalyst itself.

- Test Conditions:

- Temperature: 80 °C
- Relative Humidity: 100%
- Gases: Hydrogen at the anode, Nitrogen at the cathode.
- Number of Cycles: Typically 10,000 to 30,000 cycles.

- Performance Diagnostics:

- Periodically interrupt the AST to perform diagnostic measurements.
- Cyclic Voltammetry (CV): Measure the ECSA by integrating the charge in the hydrogen underpotential deposition (H-upd) region.
- Polarization Curves: Record polarization curves under hydrogen and oxygen to determine the mass activity and half-wave potential for the ORR.

#### Protocol 2: ECSA Determination by Cyclic Voltammetry (CV)

- Cell Setup:
  - Use a three-electrode setup with the Pt-Co catalyst as the working electrode, a platinum wire as the counter electrode, and a reversible hydrogen electrode (RHE) as the reference electrode.
  - The electrolyte should be a deaerated acidic solution, typically 0.1 M or 0.5 M perchloric acid ( $\text{HClO}_4$ ) or sulfuric acid ( $\text{H}_2\text{SO}_4$ ).
- Electrochemical Cleaning:
  - Before the measurement, cycle the potential of the working electrode in the range of 0.05 V to 1.2 V vs. RHE at a scan rate of 50-100 mV/s for several cycles until a stable voltammogram is obtained. This removes any surface impurities.
- H-upd Measurement:
  - After cleaning, reduce the potential scan rate to 20-50 mV/s and record the CV in the potential window of 0.05 V to 0.4 V vs. RHE.
  - The hydrogen adsorption/desorption peaks will be visible in this potential range.
- ECSA Calculation:
  - Integrate the charge (Q) associated with the hydrogen desorption peak after correcting for the double-layer capacitance.
  - Calculate the ECSA using the following formula:  $\text{ECSA (cm}^2/\text{g}) = Q / (\Gamma * L)$  where:

- $Q$  is the charge in coulombs (C).
- $\Gamma$  is the charge required to oxidize a monolayer of hydrogen on platinum (typically assumed to be  $210 \mu\text{C}/\text{cm}^2$ ).
- $L$  is the platinum loading on the electrode in  $\text{g}/\text{cm}^2$ .

### Protocol 3: CO Stripping for ECSA Measurement

- Cell Setup and Cleaning:
  - Follow the same cell setup and electrochemical cleaning procedure as for the H-upd measurement.
- CO Adsorption:
  - Hold the working electrode at a low potential (e.g., 0.1 V vs. RHE) and bubble carbon monoxide (CO) gas through the electrolyte for 10-15 minutes to ensure complete saturation of the catalyst surface with a monolayer of CO.
  - Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for at least 20-30 minutes to remove all dissolved CO from the solution.
- CO Stripping Voltammetry:
  - Scan the potential from the adsorption potential to a higher potential (e.g., 1.0 V vs. RHE) at a scan rate of 20 mV/s.
  - A sharp oxidation peak will be observed, corresponding to the stripping of the adsorbed CO monolayer.
- ECSA Calculation:
  - Integrate the charge ( $Q_{\text{CO}}$ ) under the CO stripping peak after baseline correction.
  - Calculate the ECSA using the formula:  $\text{ECSA} (\text{cm}^2/\text{g}) = Q_{\text{CO}} / (\Gamma_{\text{CO}} * L)$  where:
    - $Q_{\text{CO}}$  is the CO stripping charge in C.

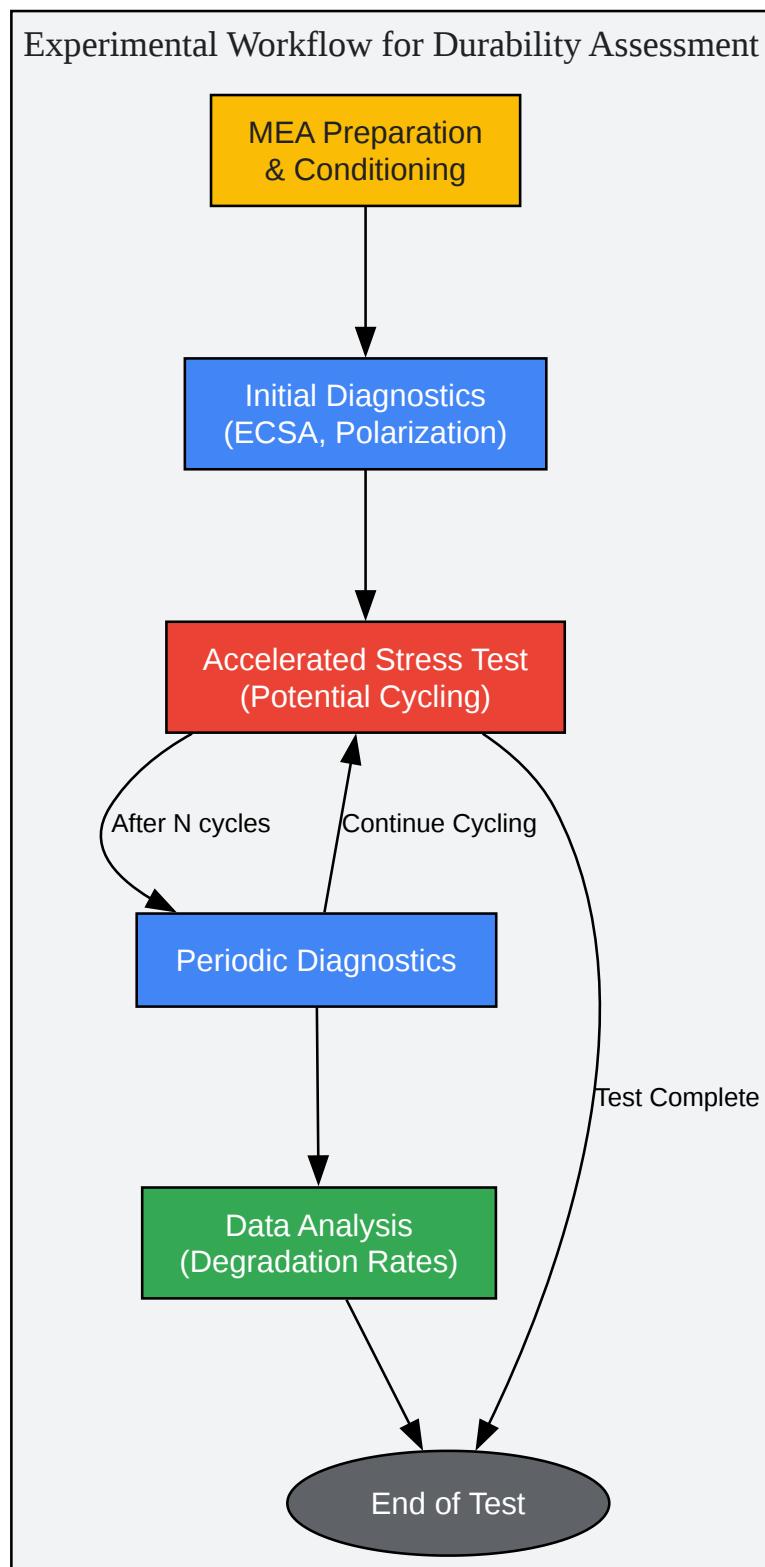
- $\Gamma_{CO}$  is the charge required to oxidize a monolayer of CO on platinum (typically assumed to be 420  $\mu$ C/cm<sup>2</sup>).
- L is the platinum loading on the electrode in g/cm<sup>2</sup>.

## Mandatory Visualization



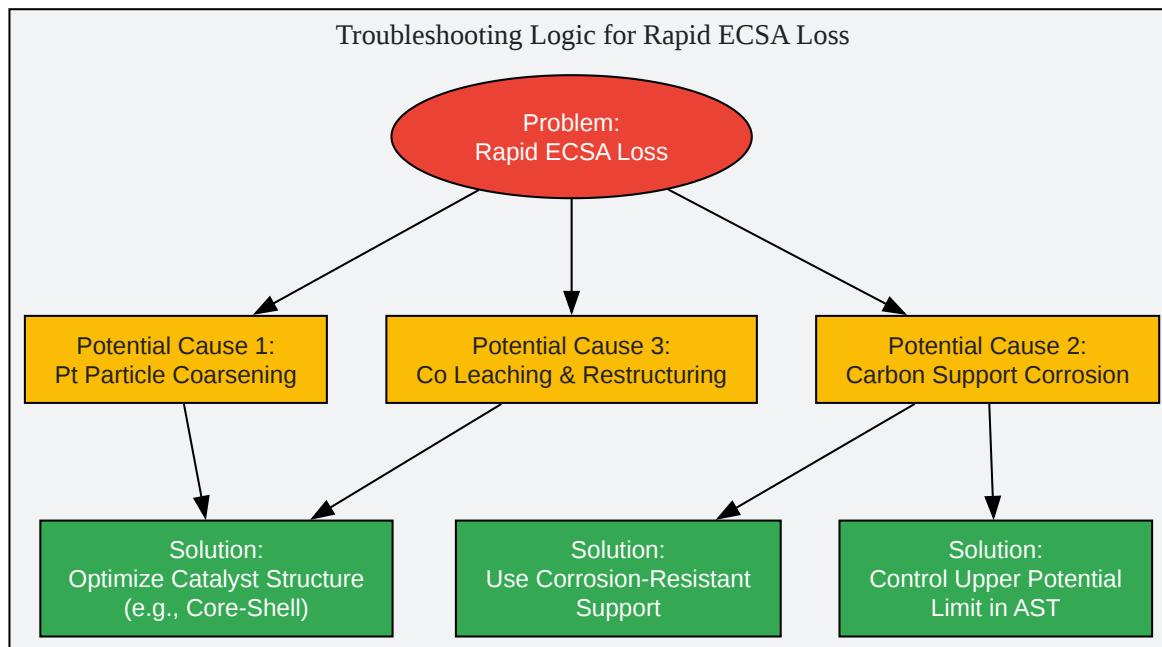
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Caption: Degradation pathways of Pt-Co electrocatalysts.



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Caption: Workflow for assessing electrocatalyst durability.



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Caption: Troubleshooting guide for ECSA loss.

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